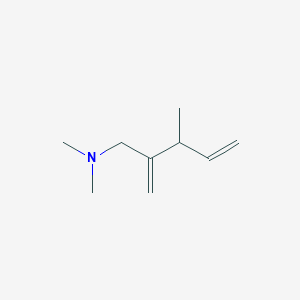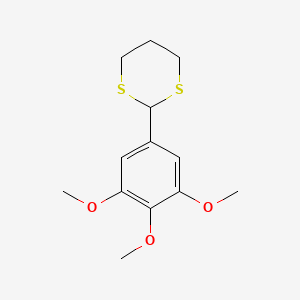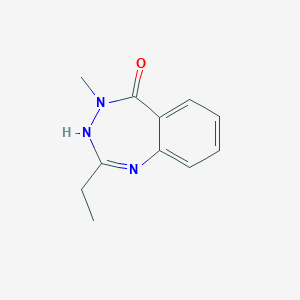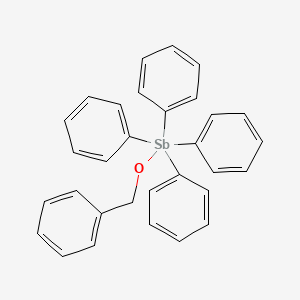
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents. This particular compound features a complex structure with multiple methyl groups and a double bond, making it a tertiary amine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3-methyl-2-buten-1-amine with methyl iodide under basic conditions to introduce the additional methyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the generated hydrogen iodide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions
Major Products
Oxidation: Formation of oxides or ketones
Reduction: Saturated amine without double bonds
Substitution: Various substituted amines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of multiple methyl groups and a double bond can influence its binding affinity and specificity, affecting the overall pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine: A simpler tertiary amine with three methyl groups attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Methylamine: A primary amine with one methyl group attached to the nitrogen atom.
Uniqueness
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is unique due to its complex structure, which includes a double bond and multiple methyl groups. This structural complexity can result in distinct chemical and biological properties compared to simpler amines .
Eigenschaften
CAS-Nummer |
57217-28-4 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N,N,3-trimethyl-2-methylidenepent-4-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-6-8(2)9(3)7-10(4)5/h6,8H,1,3,7H2,2,4-5H3 |
InChI-Schlüssel |
ZGMAZZSBPPHDOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C(=C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)




silanol](/img/structure/B14622148.png)



![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

